molecular formula C22H18O B14332073 5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one CAS No. 105850-98-4

5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one

Katalognummer: B14332073
CAS-Nummer: 105850-98-4
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: UTSGVFDNOZYUOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one is an organic compound that features a cyclopentenone core substituted with naphthyl and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one typically involves the reaction of naphthalen-1-ylmethyl bromide with 3-phenylcyclopent-2-en-1-one in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the starting materials to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl or phenyl rings using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one is unique due to its cyclopentenone core, which imparts specific chemical reactivity and potential biological activities. Its combination of naphthyl and phenyl groups further enhances its versatility in various applications.

Eigenschaften

CAS-Nummer

105850-98-4

Molekularformel

C22H18O

Molekulargewicht

298.4 g/mol

IUPAC-Name

5-(naphthalen-1-ylmethyl)-3-phenylcyclopent-2-en-1-one

InChI

InChI=1S/C22H18O/c23-22-15-19(16-7-2-1-3-8-16)14-20(22)13-18-11-6-10-17-9-4-5-12-21(17)18/h1-12,15,20H,13-14H2

InChI-Schlüssel

UTSGVFDNOZYUOP-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)C=C1C2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.